molecular formula C5H11BClN B14681934 2-Chloro-1-ethyl-1,2-azaborolidine CAS No. 30312-52-8

2-Chloro-1-ethyl-1,2-azaborolidine

Cat. No.: B14681934
CAS No.: 30312-52-8
M. Wt: 131.41 g/mol
InChI Key: DXVOXBLTYZXYMU-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-1,2-azaborolidine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron-nitrogen heterocycle, which imparts distinct chemical properties that make it valuable for various applications, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethyl-1,2-azaborolidine typically involves the reaction of ethylamine with boron trichloride. The process can be summarized as follows:

    Reaction of Ethylamine with Boron Trichloride: Ethylamine reacts with boron trichloride under controlled conditions to form the desired azaborolidine ring.

    Purification: The crude product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethyl-1,2-azaborolidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Coordination Chemistry: The boron atom can coordinate with various ligands, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.

    Coordination Chemistry: Ligands such as phosphines or nitrogen-based ligands are commonly used to form coordination complexes.

Major Products Formed

    Substitution Products: Various substituted azaborolidines depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the azaborolidine ring.

    Coordination Complexes: Boron-ligand complexes with potential catalytic activity.

Scientific Research Applications

2-Chloro-1-ethyl-1,2-azaborolidine has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound and its derivatives are employed as catalysts in various chemical reactions, including polymerization and cross-coupling reactions.

    Material Science: It is used in the development of new materials with unique properties.

    Biological Studies:

Mechanism of Action

The mechanism by which 2-Chloro-1-ethyl-1,2-azaborolidine exerts its effects involves the interaction of the boron atom with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, making the compound a valuable catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1,2-azaborolidine: Lacks the chlorine substituent, leading to different reactivity.

    2-Chloro-1-methyl-1,2-azaborolidine: Similar structure but with a methyl group instead of an ethyl group.

    1,2-Azaborolidine: The parent compound without any substituents.

Uniqueness

2-Chloro-1-ethyl-1,2-azaborolidine is unique due to the presence of both the ethyl and chlorine substituents. These groups influence the compound’s reactivity and stability, making it distinct from its analogs. The chlorine atom, in particular, provides a site for further functionalization, expanding the compound’s utility in various chemical reactions.

Properties

CAS No.

30312-52-8

Molecular Formula

C5H11BClN

Molecular Weight

131.41 g/mol

IUPAC Name

2-chloro-1-ethylazaborolidine

InChI

InChI=1S/C5H11BClN/c1-2-8-5-3-4-6(8)7/h2-5H2,1H3

InChI Key

DXVOXBLTYZXYMU-UHFFFAOYSA-N

Canonical SMILES

B1(CCCN1CC)Cl

Origin of Product

United States

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